molecular formula C15H13NO4 B2408097 (4-Phenoxy-benzoylamino)-acetic acid CAS No. 157396-29-7

(4-Phenoxy-benzoylamino)-acetic acid

Cat. No. B2408097
Key on ui cas rn: 157396-29-7
M. Wt: 271.272
InChI Key: RWPWRWSNTGJXQW-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (4.81 g, 114.63 mmol) was added to a stirred solution of (4-phenoxy-benzylamino)-acetic acid ethyl ester (5.72 g, 19.12 mmol) in THF:MeOH:H2O (3:1:1, 75 mL), and the resulting mixture was stirred at room temperature for 5 hrs. The MeOH and THF were evaporated, and the residue was acidified with cold 20% aqueous HCl. The resulting precipitate was filtered, washed with water and dried to afford 4.74 g (91.41% yield) of (4-phenoxy-benzoylamino)-acetic acid. 1H NMR (DMSO): δ 7.8 (d, 2H,), 7.75 (t, 1H), 7.4 (t, 2H), 7.15 (t, 1H), 7.05 (d, 2H), 7.0 (d, 2H).
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
(4-phenoxy-benzylamino)-acetic acid ethyl ester
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-:2].C([O:5][C:6](=[O:23])[CH2:7][NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:12][CH:11]=1)C>C1COCC1.CO.O>[O:16]([C:13]1[CH:14]=[CH:15][C:10]([C:9]([NH:8][CH2:7][C:6]([OH:5])=[O:23])=[O:2])=[CH:11][CH:12]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
4.81 g
Type
reactant
Smiles
[Li+].[OH-]
Name
(4-phenoxy-benzylamino)-acetic acid ethyl ester
Quantity
5.72 g
Type
reactant
Smiles
C(C)OC(CNCC1=CC=C(C=C1)OC1=CC=CC=C1)=O
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH and THF were evaporated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 91.41%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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